molecular formula C8H13N3O B13331685 3-(1H-Pyrazol-4-yl)piperidin-3-ol

3-(1H-Pyrazol-4-yl)piperidin-3-ol

Cat. No.: B13331685
M. Wt: 167.21 g/mol
InChI Key: RLSJZWROECVDLB-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)piperidin-3-ol is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and piperidine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-4-yl)piperidin-3-ol typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazole ring. Subsequent reactions with piperidine derivatives yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-4-yl)piperidin-3-ol can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-(1H-Pyrazol-4-yl)piperidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved in these actions can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 3-(1H-Pyrazol-4-yl)piperidin-3-ol is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)piperidin-3-ol

InChI

InChI=1S/C8H13N3O/c12-8(2-1-3-9-6-8)7-4-10-11-5-7/h4-5,9,12H,1-3,6H2,(H,10,11)

InChI Key

RLSJZWROECVDLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2=CNN=C2)O

Origin of Product

United States

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